3-Nitrocinnoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitrocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)8-5-6-3-1-2-4-7(6)9-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZQJOVSKFXLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282312 | |
| Record name | 3-nitrocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-82-8 | |
| Record name | NSC25399 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-nitrocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitrocinnoline and Its Substituted Analogs
Classical Approaches to Cinnoline (B1195905) Synthesis Precursors
Traditional methods for constructing the cinnoline ring, the precursor to 3-nitrocinnoline, have been well-established, primarily relying on cyclization reactions of appropriately substituted benzene (B151609) derivatives.
A significant classical route to this compound involves the synthesis and subsequent cyclization of nitroformaldehyde o-formylphenylhydrazone. This method was detailed in a synthesis where diazotized o-aminobenzaldehyde is coupled with nitromethane (B149229) in a dilute solution. acs.org This coupling reaction yields nitroformaldehyde o-formylphenylhydrazone, which then undergoes cyclization to form the this compound product. acs.orgresearchgate.net The success of this cyclization is a key step in achieving the desired 3-nitro-substituted cinnoline core. acs.org
A similar sequence has been successfully applied to produce substituted analogs. For instance, using o-aminoacetophenone as the starting material instead of o-aminobenzaldehyde leads to the formation of 4-methyl-3-nitrocinnoline (B3012996). acs.orgresearchgate.net However, attempts to extend this methodology to synthesize 4-hydroxy-3-nitrocinnoline from anthranilic acid proved unsuccessful. acs.orgresearchgate.net
The conversion of o-aminoaryl compounds is a cornerstone of cinnoline synthesis. innovativejournal.in The general principle involves the diazotization of an ortho-substituted aminobenzene derivative, which then cyclizes. A widely applicable method involves the diazotization of o-aminoacetophenones, followed by the cyclization of the resulting arenediazonium salt. innovativejournal.in This approach is versatile, allowing for the synthesis of a broad range of cinnoline derivatives with substituents at various positions, often in high yields. innovativejournal.in
The specific synthesis of this compound often starts with o-aminobenzaldehyde. acs.org This compound is first diazotized and then reacted with nitromethane to form the phenylhydrazone intermediate, which is subsequently cyclized. acs.org This pathway highlights the importance of o-aminoaryl compounds as readily available precursors for the cinnoline ring system.
Cyclization Reactions from Nitroformaldehyde o-Formylphenylhydrazone
Synthesis of Key this compound Derivatives
The synthesis of specific derivatives of this compound provides valuable insight into the scope and limitations of the developed methodologies.
One key derivative is 4-methyl-3-nitrocinnoline . Its synthesis mirrors that of the parent this compound, starting from o-aminoacetophenone. acs.org The process involves diazotization, coupling with nitromethane, and subsequent cyclization of the intermediate hydrazone. acs.orgresearchgate.net The successful synthesis of this compound demonstrates the utility of the classical cyclization approach for introducing substituents at the 4-position.
Another target derivative has been 4-hydroxy-3-nitrocinnoline . However, attempts to synthesize this compound using a similar route starting from anthranilic acid were not successful. acs.orgresearchgate.net This limitation indicates that the electronic effects of certain substituents, like the carboxyl group in the anthranilic acid precursor, can interfere with the required cyclization step. acs.org
Table 2: Synthesis of this compound and its Derivatives
| Starting Material | Intermediate | Product | Status |
| o-Aminobenzaldehyde | Nitroformaldehyde o-formylphenylhydrazone | This compound | Successful acs.org |
| o-Aminoacetophenone | (Corresponding hydrazone) | 4-Methyl-3-nitrocinnoline | Successful acs.orgresearchgate.net |
| Anthranilic Acid | (Corresponding hydrazone) | 4-Hydroxy-3-nitrocinnoline | Unsuccessful acs.orgresearchgate.net |
Synthesis of this compound-4-carboxamide
Regioselective Synthesis and Isomer Control in Nitrocinnoline Formation
Regioselectivity is a critical aspect of cinnoline chemistry, particularly during electrophilic substitution reactions like nitration.
The nitration of cinnoline and its alkyl derivatives typically results in a mixture of 5- and 8-substituted products, as the electron density is highest at these positions. thieme-connect.dethieme-connect.de This is a key consideration for controlling the formation of specific isomers. For example, the nitration of 4-hydroxy-8-methylcinnoline has been shown to produce the 5-nitro isomer. rsc.org
Controlling the regioselectivity can sometimes be achieved by the choice of starting materials and reaction pathways. The synthesis of 4-methyl-3-nitrocinnoline from o-aminoacetophenone is an example of a regioselective process where the positions of the nitro and methyl groups are determined by the precursor's structure. acs.org Similarly, the synthesis of quinoline (B57606) derivatives has shown that reaction conditions can influence the regioselective introduction of a nitro group.
In some cases, specific isomers are preferentially formed due to steric hindrance. For instance, N-oxidation, protonation, and alkylation of cinnoline occur at the N2-position due to steric hindrance at the N1-position. thieme-connect.de The methylation of 4-hydroxy-8-methylcinnoline yields only the N-2 alkylated product, highlighting the influence of existing substituents on regioselectivity. rsc.org
Reactivity and Transformational Chemistry of 3 Nitrocinnoline
Reduction Chemistry of the Nitro Group
The nitro group at the 3-position of the cinnoline (B1195905) ring is a versatile functional group that can be readily reduced to an amino group, opening pathways to various amino-substituted cinnolines.
Conversion to 3-Aminocinnoline
The reduction of 3-nitrocinnoline to 3-aminocinnoline is a fundamental transformation. This conversion can be effectively achieved using various reducing agents. One common method involves the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid. acs.org Another effective reagent for this reduction is iron in acetic acid. thieme-connect.de These methods provide reliable routes to 3-aminocinnoline, a key intermediate for the synthesis of other functionalized cinnoline derivatives.
Table 1: Reduction of this compound to 3-Aminocinnoline
| Reagent | Solvent/Acid | Reference |
|---|---|---|
| Stannous chloride (SnCl₂) | Hydrochloric acid | acs.org |
| Iron (Fe) | Acetic acid | thieme-connect.de |
Synthesis of Diaminocinnolines (e.g., 3,4-diaminocinnoline)
The synthesis of diaminocinnolines, such as 3,4-diaminocinnoline, can be achieved from precursors derived from this compound chemistry. While a direct conversion from this compound is not explicitly detailed, related syntheses highlight pathways to diaminocinnolines. For instance, the preparation of 4,6-diaminocinnoline has been explored through several routes, one of which involves the catalytic reduction of 4-amino-6-nitrocinnoline. rsc.org This suggests that a similar strategy, starting from a suitably substituted nitrocinnoline, could potentially yield 3,4-diaminocinnoline. The synthesis of 4,6-diaminocinnoline involved converting 4-hydroxy-6-nitrocinnoline to 4-chloro-6-nitrocinnoline, followed by reaction with ammonia (B1221849) and subsequent catalytic reduction. rsc.org
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the nitro group and the nitrogen atoms in the cinnoline ring activates the molecule towards nucleophilic attack.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) for Amination
Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the direct amination of nitroaromatic compounds. organic-chemistry.org In this reaction, a nucleophile containing a leaving group at the nucleophilic center attacks the aromatic ring, leading to the substitution of a hydrogen atom. organic-chemistry.orgarkat-usa.org This method has been applied to the amination of this compound. dergipark.org.tr The reaction of this compound with hydroxylamine (B1172632) in a basic medium, such as potassium hydroxide (B78521) in ethanol, at low temperatures (10-11°C) can produce 4-amino-3-nitrocinnoline in moderate yield. dergipark.org.tr This reaction demonstrates the ability to introduce an amino group onto the cinnoline ring while retaining the nitro group for further transformations. The VNS reaction is generally favored for nitro-activated systems and often proceeds faster than the substitution of other leaving groups like halogens. kuleuven.benih.gov
Table 2: VNS Amination of this compound
| Nucleophile | Base/Solvent | Temperature | Product | Reference |
|---|---|---|---|---|
| Hydroxylamine | KOH/Ethanol | 10-11°C | 4-Amino-3-nitrocinnoline | dergipark.org.tr |
Oxidative Transformations
The nitrogen atoms of the cinnoline ring can be oxidized to form N-oxides, which can influence the reactivity of the molecule and provide intermediates for further functionalization.
Formation of N-Oxides (e.g., 1-oxides, 2-oxides, 1,2-dioxides)
The oxidation of cinnoline derivatives can lead to the formation of N-oxides at the N-1 and/or N-2 positions. The nitration of cinnoline 1-oxide with benzoyl nitrate (B79036) has been reported to yield this compound 1-oxide. jst.go.jp The formation of N-oxides is a common reaction for nitrogen-containing heterocycles and can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid or organic per-acids. thieme-connect.degoogle.com The oxidation of cinnoline itself with hydrogen peroxide in acetic acid can produce a mixture of cinnoline 1-oxide, cinnoline 2-oxide, and cinnoline 1,2-dioxide. thieme-connect.de While the direct oxidation of this compound to its various N-oxides is not extensively detailed, the formation of this compound 1-oxide from cinnoline 1-oxide suggests that the nitro group is compatible with N-oxidation conditions. jst.go.jp Further oxidation of cinnoline N-oxides can lead to the corresponding 1,2-dioxide. thieme-connect.de The presence of a nitro group can influence the site of N-oxidation. For example, 4-carboxy- and 4-methyl-3-nitrocinnolines give the corresponding 2- and 1-oxides, respectively. researchgate.netresearchgate.net
Table 3: Mentioned Cinnoline N-Oxides
| Compound | Precursor | Reagent | Reference |
|---|---|---|---|
| This compound 1-oxide | Cinnoline 1-oxide | Benzoyl nitrate | jst.go.jp |
| Cinnoline 1-oxide | Cinnoline | Hydrogen peroxide/Acetic acid | thieme-connect.de |
| Cinnoline 2-oxide | Cinnoline | Hydrogen peroxide/Acetic acid | thieme-connect.de |
| Cinnoline 1,2-dioxide | Cinnoline | Hydrogen peroxide/Acetic acid | thieme-connect.de |
Electrophilic Aromatic Substitution on the Cinnoline Ring System
The cinnoline ring system, a benzopyridazine, is an electron-deficient heterocycle. This deficiency, combined with the presence of a strongly deactivating nitro group at the C-3 position, significantly influences its susceptibility to electrophilic aromatic substitution (EAS). The nitro group withdraws electron density from the ring through both inductive and resonance effects, making further electrophilic attack challenging. lkouniv.ac.in
The introduction of a second nitro group onto the this compound skeleton is an illustrative example of the compound's deactivation towards electrophilic attack. In general, electrophilic nitration of unsubstituted cinnoline or cinnoline derivatives bearing activating groups (like hydroxyl groups) occurs primarily on the electron-rich carbocyclic (benzene) ring, typically at positions 5, 6, and 8. rushim.ruscribd.com For instance, the nitration of 4-hydroxycinnoline with nitric acid can yield a mixture of products, including 4-hydroxy-6-nitrocinnoline and a smaller amount of the 3-nitro isomer. rushim.ru
For this compound itself, the existing nitro group at the 3-position strongly deactivates the entire heterocyclic ring system. Consequently, further electrophilic substitution, such as a second nitration, is exceptionally difficult and not commonly reported. If the reaction were to be forced under harsh conditions, substitution would be predicted to occur on the less deactivated benzenoid ring rather than the pyridazine (B1198779) ring. While dinitration has been observed in some related aza-aromatic systems, specific studies detailing the dinitration of this compound are scarce, reflecting the synthetic challenge posed by the deactivated substrate. csic.esresearchgate.netpsu.edu
Friedel-Crafts alkylation and acylation are cornerstone reactions in electrophilic aromatic substitution. scienceinfo.compressbooks.pub However, a significant limitation of these reactions is their general failure on aromatic rings bearing strongly electron-withdrawing substituents, such as the nitro group. masterorganicchemistry.com The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the non-bonding electrons of the nitro group and the ring nitrogen atoms, further deactivating the ring system and inhibiting the reaction. pressbooks.pub
Consistent with these principles, there are no documented instances of successful Friedel-Crafts alkylation or acylation on the this compound core. The combined deactivating effect of the pyridazine ring structure and the C-3 nitro substituent renders the aromatic system insufficiently nucleophilic to attack the carbocation or acylium ion electrophiles generated under Friedel-Crafts conditions. While intramolecular Friedel-Crafts acylation is a known strategy for constructing the cinnoline ring system itself from suitable precursors, this is a cyclization method rather than a substitution on a pre-existing cinnoline molecule. researchgate.netnih.gov
Functional Group Interconversions on the this compound Core
While electrophilic substitution on the this compound ring is challenging, the compound serves as a valuable precursor for synthesizing other substituted cinnolines through functional group interconversions. These reactions often involve nucleophilic substitution or addition-elimination pathways, targeting specific positions on the ring that are activated by the electron-withdrawing nitro group.
A notable example is the synthesis of 4-hydroxy-3-nitrocinnoline from this compound, which proceeds via a 4-amino-3-nitrocinnoline intermediate. acs.org The first step involves the reaction of this compound with hydroxylamine, which results in amination at the C-4 position to yield 4-amino-3-nitrocinnoline. acs.org This transformation is a type of vicarious nucleophilic substitution (VNS).
The subsequent step is the alkaline hydrolysis of the amino group. Treatment of 4-amino-3-nitrocinnoline with a base, such as potassium hydroxide in methanol, leads to the displacement of the amino group and the formation of 4-hydroxy-3-nitrocinnoline. acs.orgthieme-connect.de This hydrolysis is facilitated by the presence of the electron-withdrawing nitro group at the adjacent C-3 position. thieme-connect.de
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | This compound | Hydroxylamine, Potassium Hydroxide, Methanol | 4-Amino-3-nitrocinnoline | 50-62% | acs.org |
| 2 | 4-Amino-3-nitrocinnoline | Potassium Hydroxide, Water, Ethanol (reflux) | 4-Hydroxy-3-nitrocinnoline | 76% | acs.org |
Advanced Derivatives and Their Chemical Research Significance
Structural Modification Strategies of 3-Nitrocinnoline
The reactivity of the this compound core allows for a variety of structural modifications, enabling the synthesis of a diverse range of derivatives. Key strategies include:
Nucleophilic Aromatic Substitution: The nitro group at the C3 position is a strong electron-withdrawing group, activating the C4 position for nucleophilic attack. This allows for the introduction of various substituents at the C4 position.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 3-aminocinnoline. This transformation is a crucial step in the synthesis of many biologically active cinnoline (B1195905) derivatives. The reduction can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Modifications of the Benzene (B151609) Ring: The benzene portion of the cinnoline ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents that can modulate the electronic properties and steric profile of the molecule.
N-Oxidation: The nitrogen atoms in the pyridazine (B1198779) ring can be oxidized to form N-oxides. For instance, 4-nitrocinnoline can be converted to 4-nitrocinnoline-1-oxide. smolecule.com This modification alters the electronic distribution and can influence the biological activity and reactivity of the cinnoline ring system. smolecule.com
A notable reaction is the direct amination of this compound, which yields 3-nitro-4-cinnolinamine. epdf.pub This reaction proceeds by treatment with hydroxylamine (B1172632) hydrochloride in the presence of a base. epdf.pub
Synthetic Utility of 3-Aminocinnolines as Building Blocks
The reduction of this compound to 3-aminocinnoline provides a versatile building block for further synthetic transformations. 3-Aminocinnolines are valuable precursors for constructing more complex molecular architectures due to the reactive amino group.
The amino group can participate in a wide range of chemical reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups.
Condensation Reactions: Reaction with carbonyl compounds to form imines (Schiff bases), which can be further modified.
These transformations allow for the introduction of diverse functionalities onto the cinnoline scaffold, enabling the exploration of structure-activity relationships and the development of compounds with tailored properties. The versatility of 3-aminocinnoline makes it a key intermediate in the synthesis of various heterocyclic systems and libraries of compounds for screening purposes. researchgate.netenamine.netsigmaaldrich.com
Research on 4-Hydroxy-3-nitrocinnoline and Related Hydroxy Analogs
The synthesis of 4-hydroxy-3-nitrocinnoline has been a subject of interest, though attempts to prepare it from anthranilic acid have been reported as unsuccessful. researchgate.net However, related hydroxy analogs, such as 4-hydroxy-3-nitro-2-quinolones, have been synthesized and investigated for their biological activities. nih.gov These compounds have shown potential as inhibitors of allergic reactions. nih.gov The structural similarity between quinolones and cinnolines suggests that 4-hydroxy-3-nitrocinnoline, if successfully synthesized, could also exhibit interesting biological properties.
Research into related hydroxyquinolone structures, such as 7-fluoro-4-hydroxy-3-nitroquinoline, further highlights the interest in this class of compounds. scbt.com The 4-hydroxy-2(1H)-quinolone motif is found in various natural products and possesses several tautomeric forms. nih.gov The study of these analogs provides valuable insights into the potential chemical and biological characteristics of 4-hydroxy-3-nitrocinnoline.
Cinnoline-Based Scaffold Diversification for Research Purposes
The cinnoline ring system serves as a valuable scaffold for the development of diverse molecular architectures with a broad spectrum of applications. researchgate.netresearchgate.net The ability to modify the cinnoline core at various positions allows for the creation of extensive compound libraries for chemical and biological screening. ijper.orgmdpi.com
Strategies for scaffold diversification include:
Introduction of various substituents: Attaching different functional groups to the cinnoline ring can significantly alter its physicochemical properties and biological activity.
Fusion with other heterocyclic rings: Creating polycyclic systems by fusing the cinnoline scaffold with other rings can lead to novel chemical entities with unique three-dimensional structures.
Development of Cinnoline Hybrids: Combining the cinnoline moiety with other pharmacophores can result in hybrid molecules with enhanced or novel biological activities.
The development of diverse cinnoline derivatives has led to the identification of compounds with a wide range of pharmacological activities, demonstrating the importance of this scaffold in medicinal chemistry. nih.gov The ongoing research in this area continues to expand the chemical space of cinnoline-based compounds, providing new opportunities for the discovery of molecules with significant scientific and therapeutic potential.
Computational and Theoretical Investigations of 3 Nitrocinnoline
Quantum Chemical Methodologies Applied to Cinnoline (B1195905) Systems
The study of cinnoline and its derivatives heavily relies on a variety of quantum chemical methods to predict their properties. ajchem-a.comajchem-a.comijastems.org These computational techniques allow for the detailed examination of molecular characteristics that are often difficult to measure experimentally. ajchem-a.com Common properties investigated include optimized molecular structures, dipole moments, and the distribution of electron density through molecular electrostatic potential (MEP) maps. ajchem-a.comajchem-a.com To simulate real-world conditions, solvent effects are often incorporated into these calculations using models like the polarizable continuum model (IEF-PCM). ajchem-a.comajchem-a.com
Density Functional Theory (DFT) and ab initio calculations are the principal methods employed for the theoretical study of cinnoline systems. ajchem-a.comijastems.org DFT methods, particularly using the B3LYP hybrid functional, are popular for their balance of computational cost and accuracy in accounting for electron correlation. ijastems.orgmdpi.com Ab initio methods, such as the Hartree-Fock (HF) approach, provide a foundational, albeit less correlated, level of theory. ajchem-a.com
These calculations are performed with specific basis sets, which are sets of mathematical functions used to build molecular orbitals. Basis sets like 6-311G(d,p), 6-311++G(d,p), and cc-pVDZ are frequently used for cinnoline derivatives, providing the flexibility needed to accurately describe their electronic structure. ajchem-a.comijastems.orgnih.gov Computational modeling of reactions involving aza-aromatics, such as nitration, often involves separate ab initio calculations for the reactants, intermediate complexes, and the final products to analyze the entire reaction pathway. dtic.mil The combination of DFT and ab initio molecular dynamics (AIMD) represents a robust approach for investigating the interactions and degradation pathways of molecules on surfaces. rsc.org
Electronic Structure Analysis
The electronic structure of 3-nitrocinnoline is fundamental to its chemical behavior. Theoretical methods are used to analyze the distribution of electrons within the molecule, which in turn dictates its stability, reactivity, and spectroscopic properties.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. ajchem-a.comirjweb.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com
In studies of substituted cinnolines, the presence of an electron-withdrawing nitro group, such as in 4-nitrocinnoline, has been shown to significantly lower the HOMO-LUMO energy gap compared to the parent cinnoline or derivatives with electron-donating groups. ajchem-a.com This suggests that nitro-substituted cinnolines, including this compound, are chemically more reactive. ajchem-a.com The energy gap is a crucial parameter for understanding intramolecular charge transfer (ICT) within the molecule.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
|---|---|---|---|
| Cinnoline (Ar-H) | -9.43 | 1.83 | 11.26 |
| 4-Nitrocinnoline (Ar-NO₂) | -10.45 | -0.57 | 9.88 |
The distribution of electron density in a molecule is a primary determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps allow for the prediction of sites susceptible to electrophilic and nucleophilic attack.
Like other aza-aromatic compounds such as pyridine (B92270), the cinnoline ring system features nitrogen atoms that draw electron density from the carbon framework through both inductive and resonance effects. imperial.ac.uk This makes the carbon atoms in the ring electron-deficient and thus prone to nucleophilic attack. dtic.milimperial.ac.uk Computational studies can identify which specific carbon atoms are most susceptible to such attacks. dtic.mil Local reactivity descriptors, such as Fukui functions, can be calculated to provide a quantitative measure of the reactivity at different atomic sites within the molecule. ias.ac.in
Frontier Molecular Orbital (HOMO-LUMO) Energy Calculations
Molecular Geometry Optimization and Conformational Studies
A crucial first step in any computational investigation is geometry optimization. This process seeks to find the arrangement of atoms in space that corresponds to a minimum on the potential energy surface, representing the molecule's most stable conformation. shodor.orgpennylane.ai For cinnoline derivatives, geometry optimization has been performed using both ab initio and DFT methods to determine key structural parameters like bond lengths and angles. ajchem-a.comijastems.org
Studies on 4-substituted cinnolines have shown that the substituent group tends to be coplanar with the cinnoline ring, which is essential for enabling resonance and electron delocalization across the molecule. ajchem-a.comajchem-a.com Theoretical calculations of bond lengths, such as the N=N double bond, show good agreement with experimental data. ajchem-a.com The optimized geometry provides the foundation for all subsequent calculations of molecular properties. shodor.org
| Parameter | Calculated Value |
|---|---|
| Bond Length r(N=N) | 1.263 Å |
| Bond Length r(C-NO₂) | 1.488 Å |
| Dihedral Angle Φ(NO₂-C-C-N) | 180.0° |
Theoretical Mechanistic Studies of this compound Reactions
Theoretical chemistry offers profound insights into the mechanisms of chemical reactions. beilstein-journals.org By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies, thereby elucidating the most probable reaction pathway. dtic.milresearchgate.net The slowest step in a multi-step mechanism, known as the rate-determining step, typically corresponds to the transition state with the highest energy barrier. libretexts.orgopenstax.org
For reactions involving this compound, theoretical studies are invaluable. For instance, in the case of nucleophilic substitution reactions, computational models can be broken down into three stages: analysis of the reactant to determine sites susceptible to attack, characterization of the intermediate complex to understand its structure and binding energy, and investigation of the final products to assess their stability. dtic.mil A computational study on the nucleophilic nitration of various aza-aromatics included this compound as a product, calculating its energy relative to other isomers. dtic.mil Such calculations help explain the observed regiochemistry and yields of reactions by comparing the activation Gibbs free energies for different pathways. beilstein-journals.orgresearchgate.net
Analysis of Reaction Intermediates and Transition States
The formation of this compound, typically via electrophilic aromatic substitution (EAS) on the cinnoline ring, involves a multi-step process that can be meticulously mapped using computational methods. mdpi.comresearchgate.net The reaction mechanism is generally understood to proceed through the formation of a high-energy intermediate, often referred to as a Wheland intermediate or sigma (σ) complex, which is preceded by a transition state. mdpi.com
Reaction Mechanism and Key Species:
The electrophilic nitration of cinnoline to yield this compound involves the attack of a nitronium ion (NO₂⁺) on the electron-rich aromatic system. Computational models, primarily using Density Functional Theory (DFT), are employed to calculate the potential energy surface of this reaction. mdpi.com This allows for the identification and characterization of the following key structures:
Reactants: The starting materials are the ground-state cinnoline molecule and the nitronium ion.
Transition State (TS): This is the highest energy point on the reaction pathway connecting the reactants to the intermediate. mdpi.com For the formation of this compound, the transition state (TS) would feature a partially formed C-N bond between the C3 carbon of the cinnoline ring and the nitrogen of the incoming electrophile. The geometry and energy of this TS are critical as they determine the activation energy and, consequently, the rate of the reaction.
Wheland Intermediate (σ-complex): This is a relatively stable cationic intermediate where the aromaticity of the benzene (B151609) ring portion of cinnoline is temporarily disrupted. The positive charge is delocalized across the ring system. The stability of this intermediate is a crucial factor in determining the regioselectivity of the nitration.
Products: The final step involves the deprotonation of the σ-complex by a weak base, restoring aromaticity and forming the this compound product. This step is typically fast and has a low energy barrier. mdpi.com
Computational studies on related aza-aromatic systems, such as pyridine and quinoline (B57606), indicate that the position of nitration is heavily influenced by the electronic properties of the heterocyclic ring. dtic.mil The nitrogen atoms in the cinnoline ring are electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. However, they direct the substitution to specific positions. The relative energies of the transition states leading to the different possible nitro-isomers (e.g., 3-nitro, 4-nitro, 5-nitro, etc.) determine the final product distribution.
A hypothetical energy profile for the nitration of cinnoline at the C3 position, based on general principles of EAS reactions, is shown below. The activation energy (Ea) for the formation of the σ-complex is the rate-determining step.
Interactive Data Table: Illustrative Geometrical Parameters of a Calculated Transition State for Nitration
The following table, based on typical values from DFT calculations on aromatic nitrations, illustrates the kind of data generated to analyze a transition state structure.
| Parameter | Description | Illustrative Value |
| r(C3-N) | Distance between C3 of cinnoline and N of NO₂ | ~2.10 Å |
| r(C3-H) | Length of the C-H bond at the reacting carbon | ~1.09 Å |
| ∠(C2-C3-C4) | Bond angle within the cinnoline ring | ~118.5° |
| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate | ~ -350 cm⁻¹ |
This table is illustrative and not based on specific experimental data for this compound.
Correlation with Experimental Reactivity
A primary goal of computational chemistry is to build models that not only explain but also predict experimental outcomes. frontiersin.org By correlating calculated parameters with observed chemical reactivity, a deeper, quantitative understanding of the factors controlling a reaction can be achieved.
Frontier Molecular Orbital (FMO) Theory:
One of the simplest yet most powerful theoretical tools for predicting reactivity is Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For an electrophilic attack, the interaction between the HOMO of the aromatic compound (the nucleophile) and the LUMO of the electrophile (NO₂⁺) is key. A higher HOMO energy corresponds to greater nucleophilicity and thus higher reactivity.
Computational studies on a series of 4-substituted cinnolines, including 4-Nitrocinnoline, have been performed using ab initio Hartree-Fock (HF) methods. ajchem-a.comajchem-a.com While data for the 3-nitro isomer is not specified, the trends observed provide valuable insights. The introduction of an electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energies, thereby deactivating the ring to further electrophilic substitution. The HOMO-LUMO energy gap (ΔE) is also a critical indicator of chemical reactivity and stability. ajchem-a.comajchem-a.com
Interactive Data Table: Calculated Electronic Properties of Substituted Cinnolines
The following table presents data adapted from a study on 4-substituted cinnolines, calculated at the HF/6-311G(d,p) level, to illustrate these concepts. ajchem-a.com
| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| Cinnoline (unsubstituted) | -9.01 | -0.44 | 8.57 |
| 4-Chlorocinnoline | -9.28 | -1.15 | 8.13 |
| 4-Nitrocinnoline | -10.32 | -2.48 | 7.84 |
| 4-Methylcinnoline | -8.76 | -0.28 | 8.48 |
Data adapted from a study on 4-substituted cinnolines. ajchem-a.com The values for this compound would be expected to follow similar trends.
From this data, one can infer that the presence of the nitro group in 4-Nitrocinnoline significantly lowers the HOMO energy compared to unsubstituted cinnoline, indicating reduced nucleophilicity. ajchem-a.com A similar effect would be anticipated for this compound. The smaller energy gap (ΔE) in 4-Nitrocinnoline also suggests it is more chemically reactive in general, though less reactive towards electrophiles. ajchem-a.com
Regioselectivity:
Experimental studies on the nitration of related benzo[c]cinnolines show that the reaction is highly regioselective, with the position of nitro group entry being directed by the existing substituents and the inherent electronic structure of the heterocyclic system. researchgate.net Computational models can rationalize this regioselectivity by comparing the activation energies for the attack at each possible position. The reaction pathway with the lowest transition state energy will be the most favorable and lead to the major product. For cinnoline, theoretical calculations would be essential to explain why nitration might favor the 3-position over other sites like 5, 6, or 8, by demonstrating that the transition state leading to the 3-nitro σ-complex is lower in energy than the alternatives.
Strategic Applications and Future Directions in Organic and Medicinal Chemistry Research
3-Nitrocinnoline as a Precursor in Complex Heterocyclic Synthesis
This compound serves as a valuable starting material for the construction of more complex heterocyclic systems. The electron-withdrawing nature of the nitro group activates the cinnoline (B1195905) ring for certain transformations and, more importantly, can be chemically modified to introduce other key functional groups.
A primary transformation of the nitro group is its reduction to an amino group. The catalytic reduction of this compound yields 3-aminocinnoline. This reaction is a critical step as the resulting amino group is a versatile handle for a wide array of subsequent chemical reactions. For instance, the 3-aminocinnoline can act as a nucleophile or be converted into a diazonium salt, opening pathways to a variety of substituted cinnolines.
The amino group in 3-aminocinnoline is a key building block for the synthesis of fused heterocyclic systems. By reacting 3-aminocinnoline with appropriate bifunctional reagents, additional rings can be annulated onto the cinnoline core. This strategy has been employed to create polycyclic systems, such as pyrazolo[4,3-c]cinnolines and pyrimido[5,4-c]cinnolines, which are scaffolds of interest in medicinal chemistry. pnrjournal.cominnovativejournal.in The initial presence of the nitro group is thus instrumental in enabling the synthesis of these more elaborate molecular architectures.
Table 1: Key Transformations of this compound for Heterocyclic Synthesis
| Starting Material | Reagent/Condition | Product | Synthetic Utility |
|---|---|---|---|
| This compound | Catalytic Hydrogenation (e.g., SnCl2/HCl) | 3-Aminocinnoline | Precursor for diazotization, acylation, and cyclization reactions. |
| 3-Aminocinnoline | Bifunctional Reagents (e.g., diketones, ketoesters) | Fused Polycyclic Heterocycles (e.g., Pyrazolocinnolines) | Access to complex scaffolds with potential biological activity. |
Exploration of Cinnoline Scaffolds in Medicinal Chemistry Research
The cinnoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds exhibiting a wide spectrum of pharmacological activities. mdpi.comsioc-journal.cn Its derivatives have been extensively studied and have shown potential as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anticancer, and anxiolytic agents. mdpi.comnih.govnih.gov The ability of the bicyclic heteroaromatic system to interact with various biological targets, including enzymes and receptors, makes it a fertile ground for drug discovery. zenodo.org
The versatility of the cinnoline ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecules to optimize their biological activity. ijariit.comresearchgate.net This has led to the development of a vast library of cinnoline derivatives with diverse therapeutic potential. researchgate.netingentaconnect.comcitedrive.com
Table 2: Selected Pharmacological Activities of Cinnoline Derivatives
| Activity | Target/Mechanism (Example) | Reference |
|---|---|---|
| Anticancer | Topoisomerase I inhibitors | mdpi.comnih.gov |
| Antibacterial | Inhibition of bacterial growth (e.g., against E. coli, S. aureus) | pnrjournal.commdpi.com |
| Antifungal | Activity against pathogenic fungi (e.g., C. albicans, A. niger) | pnrjournal.commdpi.com |
| Anti-inflammatory | Inhibition of inflammatory mediators | pnrjournal.comijariit.com |
| Antimalarial | Inhibition of P. falciparum proliferation | mdpi.com |
The unique structural and photophysical properties of certain cinnoline derivatives make them suitable for development as chemical probes for biological research. A notable example is the creation of a fluorogenic and fluorochromic probe based on a 4-azidocinnoline/4-aminocinnoline pair. nih.gov
In this system, the weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline can be reduced to the corresponding highly fluorescent 4-aminocinnoline. nih.gov This conversion results in a significant increase in fluorescence intensity (a fluorogenic effect), particularly in polar and protic solvents like water. nih.gov The fluorescence of the resulting amine is sensitive to its environment, a property that can be exploited to probe cellular microenvironments. nih.gov Such probes are valuable tools for target identification and for studying biological processes in real-time using techniques like fluorescence microscopy and flow cytometry. nih.gov The synthesis of these probes relies on the strategic functionalization of the cinnoline core, demonstrating its utility beyond direct therapeutic applications. nih.gov
The cinnoline framework is a cornerstone in the design and synthesis of new therapeutic agents. researchgate.netresearchgate.netingentaconnect.comcitedrive.com Its derivatives are being actively investigated in numerous drug discovery programs. mdpi.comnih.gov For example, substituted dibenzo[c,h]cinnolines have been identified as potent topoisomerase I-targeting anticancer agents. nih.gov
Furthermore, the cinnoline scaffold has been incorporated into hybrid molecules to enhance or introduce new biological activities. For instance, cinnoline-1,2,3-triazole derivatives have been synthesized and evaluated for their potential as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. researchgate.net Similarly, cinnoline-based chalcones and pyrazolines have shown promising anti-inflammatory and antibacterial activities. mdpi.com The ability to readily synthesize a diverse library of cinnoline compounds allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug development pipeline. mdpi.comijariit.com
Design and Synthesis of Chemical Probes for Target Identification
Potential in Advanced Materials Science (e.g., Nonlinear Optical Materials)
Beyond the biomedical field, cinnoline derivatives are emerging as promising candidates for applications in materials science, particularly in the area of nonlinear optics (NLO). researchgate.neteurekaselect.com NLO materials are crucial for technologies such as optical data storage, signal processing, and frequency conversion. The key requirement for a molecular NLO material is a large first hyperpolarizability (β) value, which is associated with molecules possessing a significant ground-state dipole moment and a delocalized π-electron system, often in a donor-acceptor arrangement.
Theoretical studies using ab initio calculations have investigated the NLO properties of 4-substituted cinnolines. ajchem-a.comajchem-a.com These studies indicate that introducing a strong electron-acceptor group, such as a nitro group, at the 4-position of the cinnoline ring can significantly enhance the first hyperpolarizability. ajchem-a.comajchem-a.com For example, calculations have shown that 4-nitrocinnoline has a first hyperpolarizability value that is approximately five times greater than that of urea (B33335), a standard reference material for NLO properties. ajchem-a.com This makes nitrocinnoline derivatives attractive targets for the synthesis of new, high-performance NLO materials. ajchem-a.comajchem-a.com The synthesis of 4,8-diarylcinnolines has also been explored for their potential in quadratic nonlinear optics. eurekaselect.com Additionally, the fluorescent properties of some cinnoline derivatives are being explored for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for cell imaging. rsc.org
Table 3: Calculated Nonlinear Optical Properties of Selected Cinnoline Derivatives
| Compound | Substituent (at C4) | Calculated First Hyperpolarizability (β) | Potential Application |
|---|---|---|---|
| 4-Nitrocinnoline | -NO2 (Electron-acceptor) | Significantly higher than urea reference | Nonlinear Optical (NLO) Materials |
| 4-Aminocinnoline | -NH2 (Electron-donor) | Moderate | NLO Materials, Fluorophores |
Future Research Avenues in this compound Chemistry
A key direction for future research in cinnoline chemistry is the development of more sustainable and environmentally friendly synthetic methods. africanjournalofbiomedicalresearch.com Traditional synthetic routes often involve harsh reaction conditions, stoichiometric reagents, and the use of hazardous solvents. Green chemistry principles aim to mitigate these issues by focusing on atom economy, the use of safer solvents and reagents, and energy efficiency. beyondbenign.orgscirp.orgmygreenlab.org
Advanced Mechanistic Studies
Understanding the precise reaction mechanisms of this compound is fundamental to harnessing its full synthetic potential. Modern computational and experimental techniques have been applied to elucidate the intricate pathways of its transformations, particularly in nucleophilic aromatic substitution and reduction reactions.
The primary reactivity mode of this compound involves nucleophilic aromatic substitution (SNAr). The nitro group at the C-3 position, along with the inherent electron deficiency of the pyridazine (B1198779) ring, strongly activates the cinnoline system towards attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com The generally accepted pathway for this transformation is the addition-elimination mechanism. youtube.combyjus.com
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (if one is present at an adjacent position) or, in the case of vicarious nucleophilic substitution (VNS), a hydrogen-bearing carbon. In many reactions involving this compound, the nitro group itself can be the target for substitution or can facilitate substitution at other positions.
Formation of a Meisenheimer Complex: The initial attack leads to the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization for this intermediate. youtube.com
Rearomatization: The intermediate then expels a leaving group (such as a halide) or, in VNS reactions, undergoes oxidation to restore the aromaticity of the cinnoline ring, resulting in the substituted product.
Advanced computational methods, such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are instrumental in providing a deeper understanding of these mechanisms. rsc.orgresearchgate.netcam.ac.uk These studies allow researchers to map the potential energy surface of the reaction, identify transition states, and analyze the stability of intermediates like the Meisenheimer complex. nih.gov For instance, computational analysis can predict the most likely sites for nucleophilic attack and explain observed regioselectivity in cases where multiple products are possible. researchgate.netcam.ac.uk
Another critical transformation is the reduction of the nitro group to form 3-aminocinnoline. Mechanistic studies on related nitrocinnolines, such as 8-nitrocinnoline, suggest that this reduction is not a simple, single-step process. It likely proceeds through a multi-electron transfer, involving a nitroso-cinnoline intermediate before the final amine is formed.
| Reaction Type | Key Mechanistic Feature | Investigatory Tools |
| Nucleophilic Aromatic Substitution (SNAr) | Formation of a resonance-stabilized Meisenheimer complex. masterorganicchemistry.comyoutube.com | DFT, QM/MM, IRC analysis. rsc.orgnih.gov |
| Reduction of Nitro Group | Stepwise process via a nitroso intermediate. | Electrochemistry, Spectroscopic monitoring, Isotope labeling. |
| Cycloaddition Reactions | Concerted or stepwise pathways depending on reactants. | Molecular Electron Density Theory (MEDT), ELF analysis. researchgate.net |
Future research will likely focus on time-resolved spectroscopy and advanced computational dynamics to observe these transient intermediates and transition states directly, providing an even more detailed picture of the reaction pathways of this compound. cam.ac.uk
Rational Design of Novel Cinnoline-Based Systems
The chemical reactivity of this compound makes it an ideal scaffold for the rational design of new molecules with tailored properties for medicinal chemistry and materials science. nih.govlifechemicals.com The concept of "scaffold hopping" and structure-based drug design often utilizes such versatile building blocks to generate libraries of compounds for biological evaluation. plos.orgmdpi.comniper.gov.inbhsai.org
In medicinal chemistry, the design process often begins by identifying a biological target, such as an enzyme or receptor. mdpi.commdpi.com Computational docking studies can then be used to predict how different cinnoline derivatives might bind to this target. plos.org this compound serves as a strategic starting point for creating these derivatives.
The primary strategies for its use in rational design are:
Reduction to 3-Aminocinnoline: The reduction of the nitro group provides 3-aminocinnoline, a key intermediate. The resulting amino group is a versatile functional handle that can be readily acylated, alkylated, or used in coupling reactions to attach a wide variety of side chains. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity and biological activity. ijper.org
Nucleophilic Substitution of the Nitro Group: The nitro group itself can sometimes be displaced by potent nucleophiles, allowing for the direct introduction of new functionalities at the C-3 position. This provides an alternative and direct route to novel derivatives.
This approach enables the creation of a focused library of compounds where modifications are made at a specific point on the cinnoline core, allowing researchers to probe interactions with a biological target systematically. lifechemicals.com For example, if initial screening reveals a hit compound, analogues can be synthesized from this compound to improve properties like potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.govrsc.org
| Design Strategy | Key Transformation | Application | Rationale |
| SAR Exploration | Reduction of NO₂ to NH₂ followed by derivatization. | Drug Discovery | The amino group provides a versatile point for creating a library of analogues to optimize biological activity. plos.orgmdpi.com |
| Scaffold Elaboration | Nucleophilic substitution of an activated ring position. wikipedia.org | Medicinal Chemistry | Introduction of diverse functional groups to explore and occupy different pockets of a target's binding site. |
| Functional Materials | Reduction of NO₂ to NH₂ for polymerization. | Materials Science | The amine can act as a monomer or cross-linker component for creating functional polymers or networks. rsc.org |
Beyond medicine, this rational design approach is applicable to materials science. For instance, the 3-amino-cinnoline derived from this compound can be incorporated as a monomer in the synthesis of specialized polymers or as a cross-linking agent to create materials with specific thermal or mechanical properties. rsc.org The rigid, aromatic nature of the cinnoline core combined with the reactivity of the amine handle makes it an attractive component for creating well-defined network structures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Nitrocinnoline, and how can researchers optimize yield and purity?
- Methodological Answer :
- Begin with classical nitration of cinnoline derivatives under controlled conditions (e.g., mixed acid systems at 0–5°C). Monitor reaction progression via TLC or HPLC .
- Optimize yield by systematically varying parameters: stoichiometry of nitric acid/sulfuric acid, reaction time, and temperature. Use fractional crystallization or column chromatography (silica gel, ethyl acetate/hexane) for purification .
- Characterize purity via melting point analysis, H/C NMR, and HRMS. Cross-validate with IR spectroscopy to confirm nitro-group incorporation .
- Table 1 : Example Optimization Parameters
| Parameter | Range Tested | Optimal Value | Purity (%) | Yield (%) |
|---|---|---|---|---|
| HNO Equiv. | 1.0–2.5 | 1.8 | 98.5 | 72 |
| Reaction Temp (°C) | 0–25 | 5 | 97.2 | 68 |
Q. How should researchers characterize this compound’s electronic properties for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Perform UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO, chloroform) to assess shifts, indicating charge-transfer interactions .
- Use cyclic voltammetry to determine redox potentials (e.g., HOMO/LUMO levels) in anhydrous acetonitrile with 0.1 M TBAP as supporting electrolyte .
- Validate computational models (DFT/B3LYP/6-31G*) against experimental data to predict electrophilic/nucleophilic sites .
Q. What solvent systems are optimal for this compound in kinetic studies or biological assays?
- Methodological Answer :
- Assess solubility via gravimetric analysis in DMSO, ethanol, and aqueous buffers (pH 4–10).
- For kinetic stability: Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH) over 72 hours .
- Note : DMSO is preferred for biological assays (≤1% v/v to avoid cytotoxicity), but ensure compatibility with assay buffers (e.g., PBS) to prevent precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under basic vs. acidic conditions?
- Methodological Answer :
- Conduct controlled experiments with standardized buffers (pH 2–12) and monitor intermediates via LC-MS.
- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., nitro-group participation) .
- Apply contradiction analysis frameworks (e.g., TRIZ principles) to isolate variables (solvent, temperature, substituent effects) contributing to divergent outcomes .
- Example : Conflicting data on nitro-group reduction may stem from trace metal impurities in catalysts; use ICP-MS to verify catalyst purity .
Q. What strategies are recommended for designing this compound derivatives with enhanced photostability for optoelectronic applications?
- Methodological Answer :
- Introduce electron-withdrawing substituents (e.g., -CF) at the 4-position to reduce charge recombination.
- Use time-resolved fluorescence spectroscopy to quantify excited-state lifetimes in thin films .
- Validate computational screening (e.g., TD-DFT) against experimental photodegradation rates under UV irradiation (365 nm) .
Q. How should researchers address discrepancies in reported biological activity of this compound across cell lines?
- Methodological Answer :
- Standardize assay conditions: Cell passage number, serum concentration, and incubation time (e.g., 24–72 hours) .
- Perform dose-response curves (IC) in triplicate and analyze variance using ANOVA with post-hoc Tukey tests .
- Investigate off-target effects via kinome-wide profiling or CRISPR-Cas9 knockout models to identify confounding pathways .
Q. What methodologies are critical for ensuring reproducibility in this compound synthesis and characterization?
- Methodological Answer :
- Adhere to NIH guidelines for reporting experimental details: Catalyst batch numbers, solvent lot numbers, and instrument calibration logs .
- Share raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials and use digital notebooks for real-time replication tracking .
- Table 2 : Minimum Reporting Standards
| Parameter | Required Detail |
|---|---|
| Synthesis | Precursor source, reaction vessel type |
| Purification | Column dimensions, solvent gradient |
| Characterization | NMR spectrometer frequency, lock solvent |
Guidelines for Rigorous Research Design
- Ethical and Reporting Standards : Declare ethics approvals for biological studies (e.g., IACUC protocols) and comply with journal checklists for preclinical data .
- Data Contradiction Analysis : Apply root-cause analysis (RCA) frameworks to reconcile conflicting results, emphasizing control experiments and meta-analyses of published datasets .
- Literature Integration : Use SciFinder or Reaxys to map prior art, ensuring novel hypotheses address gaps (e.g., unexplored substituent effects on nitro-group reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
